molecular formula FeO4P B1172020 C.I. Acid Brown 44 CAS No. 12238-96-9

C.I. Acid Brown 44

Cat. No.: B1172020
CAS No.: 12238-96-9
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Acid Brown 44 is an acid dye classified under the Color Index (C.I.) system, primarily used for dyeing protein-based fibers such as wool and silk. Acid dyes are characterized by their water-soluble anionic properties, requiring acidic pH conditions (pH 2–6) for effective application. These dyes typically contain sulfonic acid groups (-SO₃H) that enhance solubility and affinity toward positively charged fiber surfaces under acidic conditions.

Properties

CAS No.

12238-96-9

Molecular Formula

FeO4P

Synonyms

C.I. Acid Brown 44

Origin of Product

United States

Comparison with Similar Compounds

To contextualize C.I. Acid Brown 44, three structurally or functionally related dyes are analyzed: C.I. Direct Brown 44:1 , C.I. Reactive Brown 33 , and C.I. Acid Yellow 219 .

Structural and Chemical Properties
Property This compound (Inferred) C.I. Direct Brown 44:1 C.I. Reactive Brown 33 C.I. Acid Yellow 219
Molecular Formula Not explicitly provided C₃₈H₂₈N₁₂Na₂O₆S₂ C₅₂H₂₈Cl₂CrN₁₄O₁₈S₄·4Na Not provided
Molecular Weight ~800–900 g/mol (estimated) 858.82 g/mol ~1,700 g/mol (estimated) Not provided
Key Functional Groups Sulfonic acid (-SO₃H) Multi-azo, sulfonate Azo, sulfonate, chromium complex Sulfonic acid
Solubility Water (acidic pH) Water, ethanol Water (alkaline pH) Water (acidic pH)


Key Observations :

  • C.I. Direct Brown 44:1 is a multi-azo direct dye with high solubility in water and ethanol, designed for cellulose fibers. Its molecular structure includes two azo bonds and sulfonate groups, enabling electrostatic interactions with fibers .
  • C.I. Reactive Brown 33 contains a chromium complex and reactive chlorotriazine groups, forming covalent bonds with cellulose under alkaline conditions. Its larger molecular weight and metal-complex structure enhance washfastness .
  • C.I. Acid Yellow 219, like Acid Brown 44, is an acid dye but lacks detailed structural data in the evidence. Both likely share sulfonate groups for solubility but differ in chromophore systems (azo vs. anthraquinone) .
Application and Performance
Parameter This compound C.I. Direct Brown 44:1 C.I. Reactive Brown 33 C.I. Acid Yellow 219
Fiber Type Protein (wool, silk) Cellulose (cotton, viscose) Cellulose, nylon Protein, nylon
pH Requirement 2–6 (acidic) Neutral to slightly alkaline 10–12 (alkaline) 2–6 (acidic)
Washfastness Moderate Low to moderate High Moderate
Lightfastness Moderate Moderate High (due to metal complex) Moderate
Environmental Impact Moderate (azo dye degradation) High (azo dye effluent) Moderate (heavy metal content) Moderate

Key Observations :

  • Reactive dyes like C.I. Reactive Brown 33 exhibit superior washfastness due to covalent bonding but require alkaline conditions and generate heavy-metal-containing effluent .
  • Direct dyes such as C.I. Direct Brown 44:1 are cost-effective for cellulose but show lower washfastness compared to reactive dyes .
  • Acid dyes (e.g., Acid Brown 44, Acid Yellow 219) are optimal for protein fibers but may require post-treatment to improve fastness .
Research Findings and Industrial Relevance
  • This compound: Limited data in the evidence, but acid dyes generally face challenges in wastewater management due to azo group persistence. Innovations focus on eco-friendly mordants to improve fastness .
  • C.I. Direct Brown 44:1 : Studies highlight its pH-dependent solubility, with precipitation observed under strong acidic conditions (e.g., HCl), limiting versatility in mixed-fiber dyeing .
  • C.I. Reactive Brown 33 : Chromium complexes enhance lightfastness but raise toxicity concerns. Recent research explores substituting chromium with eco-friendly metal ions .

Q & A

Q. How to address gaps in the literature on the genotoxic effects of this compound?

  • Answer : Conduct Ames tests (with/without metabolic activation) and comet assays on human cell lines. Compare results with structurally analogous dyes to infer structure-activity relationships (SARs). Publish negative results to reduce publication bias .

Data Analysis and Reporting

Q. How should researchers handle conflicting spectral data in the characterization of this compound derivatives?

  • Answer : Perform principal component analysis (PCA) on spectral datasets to identify outliers. Replicate analyses using independent techniques (e.g., Raman spectroscopy vs. FTIR). Disclose discrepancies in the limitations section of publications .

Q. What statistical approaches are suitable for correlating dye concentration with textile colorfastness?

  • Answer : Use non-linear regression (e.g., sigmoidal dose-response curves) to model wash-fastness ratings. Apply ANOVA to compare treatments, with post-hoc Tukey tests for pairwise differences. Report effect sizes and confidence intervals .

Ethical and Literature Considerations

Q. How to systematically review patents and non-English literature on this compound synthesis?

  • Answer : Use multilingual databases (e.g., SciFinder, Derwent Innovation) with Boolean operators. Translate non-English patents via certified services. Critically appraise claims using the COSMOS-EQ framework (Completeness, Outcomes, Synthesis, Meta-bias) .

Q. What strategies ensure compliance with open-data mandates when publishing studies on this compound?

  • Answer : Deposit datasets in repositories like Figshare or ChemRxiv with CC-BY licenses. Use machine-readable formats (e.g., .csv for kinetic data). Link to datasets via DOIs in the methods section .

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